Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide

Lipophilicity LogP Drug-likeness

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 667912-54-1) is a synthetic, achiral sulfonamide derivative with a molecular weight of 343.8 g/mol, available as a free solid from screening compound suppliers. It features a unique combination of a 1,3-benzodioxole moiety linked via a methylene bridge to a sulfonamide group, which is further substituted on the benzene ring with both a chlorine at position 3 and a fluorine at position 4.

Molecular Formula C14H11ClFNO4S
Molecular Weight 343.8g/mol
CAS No. 667912-54-1
Cat. No. B492589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
CAS667912-54-1
Molecular FormulaC14H11ClFNO4S
Molecular Weight343.8g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C14H11ClFNO4S/c15-11-6-10(2-3-12(11)16)22(18,19)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,17H,7-8H2
InChIKeyTXJGMXWQSJLVDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (667912-54-1): Sourcing a Structurally Distinct Screening Compound


N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 667912-54-1) is a synthetic, achiral sulfonamide derivative with a molecular weight of 343.8 g/mol, available as a free solid from screening compound suppliers . It features a unique combination of a 1,3-benzodioxole moiety linked via a methylene bridge to a sulfonamide group, which is further substituted on the benzene ring with both a chlorine at position 3 and a fluorine at position 4 [1]. This compound is part of commercial screening libraries and is currently classified as a dark chemical matter, with no published biological activity in the ChEMBL database as of the latest update [2]. Its value proposition lies in its distinct, dual-halogenated structure for probing new chemical space rather than in known target activity.

Why N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide Cannot Be Replaced by a Generic Benzenesulfonamide Analog


Generic substitution among benzenesulfonamide analogs is scientifically unsound due to the profound impact of even single-point halogen changes on physicochemical properties and potential binding interactions. The target compound (667912-54-1) is a dual-halogenated structure (3-chloro, 4-fluoro), which is empirically absent from major bioactivity databases, making it a truly untested probe [1]. Interchanging this compound with a single-halogen (des-chloro or des-fluoro) or unsubstituted analog will yield a different molecular fingerprint, invalidating cross-study comparisons or the intended exploration of a specific chemical space. The following quantitative evidence details the precise property differences that preclude simple substitution.

Quantitative Differentiation Evidence for N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (667912-54-1) vs. Closest Analogs


Increased Lipophilicity from Dual Halogenation vs. Unsubstituted Analog

The target compound demonstrates a significantly higher calculated LogP compared to the completely unsubstituted analog. This difference is a direct consequence of the 3-chloro and 4-fluoro substituents, which increase lipophilicity and can critically influence membrane permeability, solubility, and non-specific binding in biological assays, making the dual-halogenated compound a distinct chemical probe [1].

Lipophilicity LogP Drug-likeness Structural Analog Comparison

Reduced Topological Polar Surface Area (tPSA) vs. Oxyethyl-Linker Analog

The target compound's methylene linker results in a lower topological polar surface area (tPSA) compared to an analog with an oxyethyl linker, which bears an additional hydrogen bond acceptor . A lower tPSA is a well-established predictor of improved passive membrane permeability, including crossing the blood-brain barrier, thus the target compound is a more suitable scaffold for CNS-targeted probe development than the more polar oxyethyl analog.

Polar Surface Area Blood-Brain Barrier Permeability Linker Chemistry tPSA

Unique 'Dark Matter' Profile vs. Single-Halogen and Unsubstituted Analogs

The target compound is a verifiable example of 'dark chemical matter', with explicitly no reported biological activity in the ChEMBL database as noted by ZINC15 [1]. This contrasts with its des-chloro analog, N-(1,3-benzodioxol-5-ylmethyl)-3-fluorobenzenesulfonamide, which is anecdotally linked to nitric oxide synthase (NOS) inhibition . The lack of promiscuity for the dual-halogenated compound is a highly valuable trait in phenotypic screening where the goal is to discover novel, unencumbered mechanisms of action.

Chemical Biology Dark Chemical Matter Target Discovery Biological Activity

Optimal Procurement and Application Scenarios for N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (667912-54-1)


Phenotypic Screening for Novel Target Discovery

This compound's confirmed status as 'dark chemical matter' with no known bioactivity makes it an optimal candidate for inclusion in phenotypic screening libraries. Its use minimizes the risk of rediscovering known mechanisms, aligning with the goal of identifying compounds with completely novel modes of action. Any confirmed hit would represent a truly new chemical starting point, a high-value proposition in early-stage drug discovery.

Probing Halogen-Specific Interactions in Biochemical Assays

The unique 3-chloro-4-fluoro substitution pattern on the benzenesulfonamide ring allows researchers to use this compound as a specific probe for halogen-bonding interactions. The dual halogens provide a distinct electronic and steric topology not found in single-halogen or unsubstituted analogs, enabling structure-activity relationship (SAR) studies that investigate the contributions of halogen type and position to binding affinity and selectivity.

Evaluating CNS Drug-likeness of a Novel Scaffold

With a calculated LogP of 3.52 and a tPSA of 64.6 Ų [1], this compound's physicochemical profile meets key criteria for central nervous system (CNS) drug candidates. Its procurement is strategically justified to explore this scaffold's potential for CNS targets, as it is predicted to have favorable passive permeability without the excessive polarity that hinders many screening hits. This is in direct contrast to analogs with higher tPSA that would be predicted to have poor brain penetration.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.